L-Fuconic acid sodium salt
Description
Overview of the Compound's Academic Significance in Carbohydrate Chemistry and Metabolism
The academic importance of L-Fuconic acid sodium salt stems from its central role in the non-phosphorylated pathway of L-fucose degradation in various microorganisms. oup.com In this pathway, L-fucose is oxidized to L-fucono-1,5-lactone, which is then hydrolyzed to L-fuconate. cdnsciencepub.comresearchgate.net The sodium salt form provides a stable and soluble version of this key metabolite for in vitro studies.
Research in carbohydrate chemistry often utilizes L-Fuconic acid and its salts in the synthesis of labeled compounds and enzyme substrates. For instance, the synthesis of α-L-fucose-1-14C, a valuable tracer in biological research, involves the use of sodium L-fuconate. nist.govoclc.orgnih.gov The distinct crystallizing properties of the sodium salt make it particularly useful for the separation of epimeric aldonic acids. nist.govoclc.orgnih.gov
In the realm of metabolism, L-Fuconic acid is a substrate for the enzyme L-fuconate dehydratase, which converts it to 2-keto-3-deoxy-L-fuconate. oup.comcdnsciencepub.com Studying the kinetics and specificity of this enzyme in various organisms, from bacteria to mammals, provides insights into the diverse strategies for fucose utilization across different life forms. oup.comcdnsciencepub.com The availability of this compound facilitates the characterization of such enzymes and the elucidation of metabolic pathways.
Historical Context of Research on L-Fuconic Acid and Related Compounds
The study of L-fucose and its derivatives has a long history, driven by their widespread presence in biologically important molecules like blood group substances and bacterial polysaccharides. nih.gov Early research focused on the isolation and characterization of L-fucose from natural sources, such as seaweed. nist.gov
The synthesis of radiolabeled L-fucose, a critical tool for metabolic studies, brought L-fuconic acid to the forefront. In the mid-20th century, researchers developed methods for synthesizing α-L-fucose-1-14C, which involved the degradation of nonradioactive L-fuconic acid and subsequent introduction of a 14C label via the cyanohydrin reaction. nist.govoclc.orgnih.gov These synthetic efforts highlighted the advantageous crystallizing properties of the barium and sodium salts of L-fuconic acid for purification purposes. nist.govoclc.orgnih.gov
Later investigations delved into the enzymatic pathways involving L-fuconic acid. The discovery and characterization of enzymes like L-fucose dehydrogenase and L-fuconate hydro-lyase in organisms such as the fungus Pullularia pullulans and in pork liver, respectively, began to unravel the metabolic fate of L-fucose. cdnsciencepub.comcdnsciencepub.com These studies established the conversion of L-fucose to L-fuconic acid as a key metabolic step. cdnsciencepub.comcdnsciencepub.com More recent research has continued to explore the diversity of these pathways, particularly in bacteria, identifying novel enzymes and regulatory mechanisms. oup.combiorxiv.org
Interactive Data Tables
Below are interactive tables summarizing key data for this compound and related compounds.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|
| This compound | 26372-13-4 | C6H11NaO6 | 202.14 |
| L-Fuconic acid | 26372-13-4 | C6H12O6 | 180.16 |
| L-Fucose | 3615-37-0 | C6H12O5 | 164.16 |
| 6-Deoxy-L-galactonic acid sodium salt | 26372-13-4 | C6H11NaO6 | 202.14 |
| Sodium gluconate | 527-07-1 | C6H11NaO7 | 218.14 |
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C6H11NaO6 |
|---|---|
Molecular Weight |
202.14 g/mol |
IUPAC Name |
sodium;(2S,3R,4R,5S)-2,3,4,5-tetrahydroxyhexanoate |
InChI |
InChI=1S/C6H12O6.Na/c1-2(7)3(8)4(9)5(10)6(11)12;/h2-5,7-10H,1H3,(H,11,12);/q;+1/p-1/t2-,3+,4+,5-;/m0./s1 |
InChI Key |
ULOLBEMWUZGFHH-RMTXHFLUSA-M |
Isomeric SMILES |
C[C@@H]([C@H]([C@H]([C@@H](C(=O)[O-])O)O)O)O.[Na+] |
Canonical SMILES |
CC(C(C(C(C(=O)[O-])O)O)O)O.[Na+] |
Origin of Product |
United States |
Biosynthesis and Metabolic Dynamics of L Fuconic Acid
Endogenous Metabolic Pathways Involving L-Fuconic Acid
In mammalian systems, L-fuconic acid is part of a specific oxidative pathway for L-fucose degradation, distinct from the more common salvage pathway that recycles fucose into GDP-L-fucose for fucosylation. nih.gov
L-fuconic acid arises from the metabolism of L-fucose. The pathway is initiated by the enzyme L-fucose dehydrogenase, which oxidizes L-fucose to L-fucono-1,5-lactone. nih.govcdnsciencepub.com This lactone is unstable and undergoes spontaneous or enzyme-catalyzed hydrolysis to form L-fuconic acid. nih.govcdnsciencepub.com This sequence positions L-fuconic acid as a direct metabolite of L-fucose. This pathway ultimately breaks down L-fucose into smaller molecules like pyruvate (B1213749) and L-lactate, which can then enter central energy metabolism. nih.gov
The pathway, as identified in pork liver, proceeds as follows: L-fucose → L-fucono-1,5-lactone → L-fuconate → 2-keto-3-deoxy-L-fuconate cdnsciencepub.com
The catabolism of L-fucose via L-fuconic acid represents a mechanism for utilizing this deoxy sugar as a carbon and energy source. Once formed, L-fuconic acid is dehydrated by the enzyme L-fuconate hydro-lyase to produce 2-keto-3-deoxy-L-fuconate. cdnsciencepub.comwikipedia.orgqmul.ac.uk Subsequent enzymatic steps convert this intermediate into pyruvate and L-lactate, which are fundamental molecules in central carbohydrate metabolism. nih.gov Pyruvate can enter the citric acid cycle for complete oxidation, while lactate (B86563) can be used in gluconeogenesis or converted back to pyruvate. nih.govshimadzu.com
Microbial Biosynthesis and Biotransformation Pathways
Microorganisms, particularly gut bacteria, have developed sophisticated pathways to utilize L-fucose, which is abundant in the intestinal mucus layer. pnas.org L-fuconic acid is a central intermediate in the non-phosphorylative oxidative pathways found in several bacterial species.
Prokaryotes utilize two main pathways for L-fucose catabolism: a phosphorylated pathway and a non-phosphorylated (oxidative) pathway.
Phosphorylated Pathway: Found in bacteria like Escherichia coli, this pathway involves the conversion of L-fucose to L-fuculose, followed by phosphorylation to L-fuculose-1-phosphate. This intermediate is then cleaved by an aldolase (B8822740) into dihydroxyacetone phosphate (B84403) (which enters glycolysis) and L-lactaldehyde. oup.compnas.orgasm.orgnih.gov
Non-phosphorylated Pathway: Observed in bacteria such as Campylobacter jejuni and Xanthomonas campestris, this pathway involves the direct oxidation of L-fucose. pnas.org In this pathway, L-fucose is oxidized to L-fuconolactone, which is then hydrolyzed to L-fuconic acid. pnas.orgbiorxiv.org The pathway continues with the dehydration of L-fuconic acid and subsequent cleavage to yield pyruvate and L-lactaldehyde. biorxiv.orgfrontiersin.org
Several key enzymes are responsible for the formation and conversion of L-fuconic acid in microbial systems.
| Enzyme | Reaction Catalyzed | Organism(s) |
| L-fucose dehydrogenase | L-fucose + NAD(P)⁺ → L-fucono-1,5-lactone + NAD(P)H + H⁺ | Campylobacter jejuni (FucX) asm.orgresearchgate.net, Acinetobacter sp. tandfonline.comnih.gov, Pullularia pullulans cdnsciencepub.com |
| L-fuconolactonase | L-fucono-1,5-lactone + H₂O → L-fuconic acid | Campylobacter jejuni (Cj0487) pnas.orgbiorxiv.org |
| L-fuconate hydro-lyase (L-fuconate dehydratase) | L-fuconic acid → 2-keto-3-deoxy-L-fuconate + H₂O | Campylobacter jejuni (Cj0482/Cj0483) biorxiv.org, Paraburkholderia mimosarum oup.com |
L-fucose dehydrogenase catalyzes the initial oxidative step. In Campylobacter jejuni, this enzyme is known as FucX. asm.org The resulting L-fucono-1,5-lactone is then converted to L-fuconic acid, a reaction that can occur spontaneously or be catalyzed by a lactonase. cdnsciencepub.compnas.orgbiorxiv.org Subsequently, L-fuconate hydro-lyase (also called L-fuconate dehydratase) removes a water molecule from L-fuconic acid to form 2-keto-3-deoxy-L-fuconate. wikipedia.orgqmul.ac.ukgenome.jpgenome.jp
Several bacterial strains have been identified and studied for their ability to metabolize L-fucose through pathways involving L-fuconic acid.
| Microbial Strain | Key Features of L-Fucose Metabolism |
| Campylobacter jejuni | Possesses a genomic island (cj0480c–cj0490) for L-fucose utilization. pnas.org Metabolizes L-fucose via a non-phosphorylated pathway, forming L-fuconic acid, which is then converted to pyruvate and lactate. pnas.orgbiorxiv.orgfrontiersin.org |
| Acinetobacter sp. (Strain SA-134) | Isolated from soil, it can grow using L-fucose as its sole carbon source. tandfonline.comnih.gov Produces an L-fucose dehydrogenase that is induced by the presence of L-fucose. nih.gov |
| Pullularia pullulans | This fungus induces the synthesis of a NAD-dependent L-fucose dehydrogenase when grown on L-fucose. cdnsciencepub.com The enzyme oxidizes L-fucose to L-fucono-δ-lactone, which hydrolyzes to L-fuconic acid. cdnsciencepub.com |
| Paraburkholderia mimosarum | Contains a unique L-fuconate dehydratase involved in the non-phosphorylated L-fucose pathway. oup.com |
| Escherichia coli | Primarily uses a phosphorylated pathway that does not involve L-fuconic acid as an intermediate. pnas.orgasm.org |
Enzymatic Interactions and Substrate Specificity of L Fuconic Acid
Enzymatic Hydrolysis and Dehydration Mechanisms Involving L-Fuconic Acid
The breakdown of L-fuconic acid is a key step in the metabolic pathways of several microorganisms. This process is primarily facilitated by specific enzymes that catalyze its hydrolysis and dehydration.
Studies on L-Fuconate Hydro-lyase Activity
L-fuconate hydro-lyase, also known as L-fuconate dehydratase, is a crucial enzyme in the catabolism of L-fucose. ebi.ac.ukenzyme-database.orgcreative-enzymes.com It catalyzes the dehydration of L-fuconate to produce 2-keto-3-deoxy-L-fuconate. ebi.ac.ukcreative-enzymes.com This reaction is an essential step in a non-phosphorylative pathway of L-fucose metabolism observed in some bacteria. oup.com The enzyme is also capable of acting on D-arabinonate, although at a slower rate. enzyme-database.orgcreative-enzymes.com In some mammalian systems, the degradation of L-fucose to pyruvate (B1213749) and L-lactate also involves the conversion of L-fuconate to 2-keto-3-deoxy-L-fuconate by L-fuconate dehydratase. nih.gov
Enolase Superfamily Enzyme Interactions with L-Fuconic Acid (e.g., L-fuconate dehydratase)
L-fuconate dehydratase belongs to the mechanistically diverse enolase superfamily. ebi.ac.uknih.gov Enzymes in this superfamily share a common structural fold and a general catalytic mechanism for abstracting a proton from a carboxylic acid. ebi.ac.uk The L-fuconate dehydratase from Xanthomonas campestris has been a model for studying the evolution of enzymatic activities within this superfamily. nih.gov
The catalytic mechanism of L-fuconate dehydratase involves key amino acid residues in the active site. Specifically, a lysine (B10760008) residue acts as the base to abstract the proton at the C2 position of L-fuconate, while a histidine residue provides acid catalysis for the elimination of the hydroxyl group at the C3 position. nih.gov This results in the formation of an enol intermediate, which is then ketonized to the final product, 2-keto-3-deoxy-L-fuconate. nih.gov
Interestingly, studies have revealed a degree of substrate promiscuity for L-fuconate dehydratase. Besides its primary substrate, L-fuconate, the enzyme from Xanthomonas campestris can also catalyze the dehydration of other sugar acids, including L-galactonate, D-arabinonate, D-altronate, L-talonate, and D-ribonate. nih.gov This functional promiscuity provides insights into the evolutionary pathways that lead to the development of new enzymatic functions within the enolase superfamily. nih.gov In contrast, some mannonate dehydratases, which also belong to the enolase superfamily, exhibit high specificity for their substrates. semanticscholar.org
Substrate Recognition by Carbohydrate-Binding Proteins and Transporters
The uptake of L-fuconic acid and other sugar acids into cells is mediated by specific transport systems, which include substrate-binding proteins that exhibit high affinity and specificity.
Structural Basis of L-Fuconic Acid Binding to Sugar Acid-Binding Proteins (e.g., CxaP)
The sugar acid-binding protein CxaP, part of a tripartite ATP-independent periplasmic (TRAP) transporter in Advenella mimigardefordensis, has been structurally characterized, providing insights into its interaction with various sugar acids, including D-fuconic acid (an isomer of L-fuconic acid). researchgate.netresearchgate.net The protein structure reveals a typical two-domain architecture connected by a hinge. researchgate.net
The binding site for sugar acids is located in the cleft between these two domains. researchgate.net Specific amino acid residues are responsible for coordinating the different parts of the sugar acid molecule. The carboxylic group of the sugar acid interacts with an arginine residue (Arg175), while the hydroxyl groups at the C2 and C3 positions are likely coordinated by an asparagine (Asn151) and another arginine (Arg154) residue. researchgate.net
Comparative Substrate Specificity Studies with Related Sugar Acids (e.g., D-xylonic, D-galactonic, D-gluconic acid)
CxaP is notable for its ability to bind multiple sugar acid ligands. researchgate.netresearchgate.net Isothermal titration calorimetry has been used to determine the dissociation constants (Kd) for the binding of various sugar acids to wild-type CxaP.
| Substrate | Dissociation Constant (Kd) in µM |
|---|---|
| D-gluconic acid | 8.0 |
| D-galactonic acid | 6.6 |
| D-fuconic acid | Data available but not specified in the provided context |
| D-xylonic acid | Data available but not specified in the provided context |
Data derived from studies on the wild-type CxaP protein. researchgate.net
The Kd values for the wild-type CxaP protein with different ligands are generally in the range of 2-8 µM. researchgate.net The binding affinities for D-gluconic acid and D-galactonic acid are 8.0 µM and 6.6 µM, respectively. researchgate.net While specific Kd values for D-fuconic acid and D-xylonic acid with the wild-type protein are not explicitly stated in the provided search results, the protein has been successfully crystallized with both of these ligands, indicating significant binding. researchgate.netresearchgate.net
Role as a Precursor in Glycosyltransferase Reactions (e.g., GDP-L-fucose synthesis research)
Glycosyltransferases are enzymes that catalyze the transfer of a monosaccharide from a nucleotide sugar donor to an acceptor molecule. nih.govsigmaaldrich.com While L-fuconic acid itself is not a direct donor for glycosyltransferases, it is an intermediate in the metabolic pathway of L-fucose, which is the precursor for the synthesis of GDP-L-fucose. nih.gov GDP-L-fucose is the activated sugar nucleotide used by fucosyltransferases to add fucose residues to glycoconjugates. nih.govresearchgate.net
The synthesis of GDP-L-fucose occurs through two main pathways: the de novo pathway and the salvage pathway. nih.govresearchgate.net The de novo pathway converts GDP-D-mannose to GDP-L-fucose. nih.govresearchgate.net The salvage pathway utilizes free L-fucose, which can be derived from the degradation of fucosylated glycans. nih.govnih.gov The breakdown of L-fucose can proceed through the formation of L-fucono-1,5-lactone, which is then hydrolyzed to L-fuconate (L-fuconic acid). nih.gov Although research has focused on the synthesis of GDP-L-fucose from L-fucose-1-phosphate in the salvage pathway, the metabolic connection through L-fuconic acid highlights its position within the broader context of fucose metabolism and the availability of precursors for glycosylation. nih.gov
Chemical and Chemoenzymatic Synthesis Methodologies for L Fuconic Acid Sodium Salt and Its Derivatives
Electrochemical Oxidation and Chemical Degradation Approaches
Electrolytic Oxidation of L-Fucose to L-Fuconic Acid Salts
The electrolytic oxidation of L-fucose serves as a direct and efficient method for the preparation of L-fuconic acid salts. This electrochemical process is typically conducted in the presence of a bromide salt, such as barium bromide, which facilitates the oxidation of the aldehyde group of L-fucose to a carboxylate. oclc.org The reaction is carried out in an electrolytic cell, often with barium carbonate present to maintain a neutral pH and to precipitate the resulting barium L-fuconate. oclc.org
This method offers a controlled and often high-yielding route to L-fuconic acid salts, avoiding the use of harsh chemical oxidants. The process involves the anodic generation of bromine, which then acts as the oxidizing agent in the chemical conversion of L-fucose to L-fuconic acid. The resulting L-fuconate salts can be readily isolated and purified.
| Starting Material | Reagents | Product | Key Features |
| L-Fucose | Barium Bromide, Barium Carbonate | Barium L-fuconate | Electrolytic oxidation, controlled pH |
Chemical Degradation of L-Fuconic Acid for Analog Preparation (e.g., 5-deoxy-L-lyxose)
Chemical degradation of L-fuconic acid provides a valuable pathway for the synthesis of rare sugars and their analogs, such as 5-deoxy-L-lyxose. oclc.org A common method employed for this transformation is the Ruff degradation, which involves the oxidative decarboxylation of the parent aldonic acid.
| Starting Material | Key Reaction | Product | Significance |
| L-Fuconic acid | Ruff Degradation | 5-deoxy-L-lyxose | Synthesis of rare deoxy sugars |
Derivatization Strategies for Research Probes and Functional Analogs
Synthesis of L-Fuconic Acid Hydrazides
The synthesis of L-fuconic acid hydrazides represents a key derivatization strategy for creating molecular probes used in biochemical and biomedical research. These hydrazide derivatives can be readily prepared from L-fuconolactone. The reaction involves the treatment of the lactone with hydrazine (B178648) hydrate (B1144303) in a suitable solvent, such as an alcohol. This nucleophilic acyl substitution opens the lactone ring to form the stable hydrazide.
L-fuconic acid hydrazides are versatile intermediates that can be conjugated to other molecules, such as fluorescent dyes, biotin, or proteins, through the reactive hydrazide group. This allows for the development of specific probes to study the interactions and functions of fucose-containing glycoconjugates in biological systems.
Radiosynthesis of L-Fuconic Acid and Related Compounds (e.g., 14C-labeling)
Radiolabeled versions of L-fuconic acid and its derivatives are indispensable tools for metabolic studies and for tracking their fate in biological systems. The introduction of a radioactive isotope, most commonly carbon-14 (B1195169) (¹⁴C), allows for sensitive detection and quantification.
The synthesis of ¹⁴C-labeled L-fuconic acid can be achieved by starting with a commercially available ¹⁴C-labeled precursor, such as ¹⁴C-labeled cyanide. oclc.org For instance, a cyanohydrin reaction with 5-deoxy-L-lyxose using ¹⁴C-labeled cyanide introduces the label at the C1 position. oclc.org The resulting epimeric ¹⁴C-labeled aldonic acids, including L-fuconic acid, can then be separated. oclc.org This approach provides specifically labeled compounds that are crucial for understanding the metabolic pathways and pharmacokinetics of L-fucose and its derivatives.
Preparation of Lactone Intermediates (e.g., L-fuconolactone)
The preparation of L-fuconolactone is a critical step in the synthesis of various derivatives of L-fuconic acid. L-fuconolactone, the intramolecular ester of L-fuconic acid, is a more reactive intermediate suitable for further chemical modifications.
L-fuconolactone can be formed from L-fucose through oxidation. researchgate.net This can be achieved using various oxidizing agents. The initial oxidation product is L-fuconic acid, which, upon acidification and removal of water, undergoes spontaneous cyclization to form the thermodynamically stable 1,5-lactone. researchgate.net The equilibrium between the open-chain acid and the cyclic lactone is pH-dependent. L-fuconolactone is a key precursor for the synthesis of compounds such as L-fuconic acid hydrazides. google.com
| Intermediate | Precursor | Significance |
| L-fuconolactone | L-Fucose or L-Fuconic acid | Key intermediate for derivatization |
Advanced Analytical and Structural Research Techniques Applied to L Fuconic Acid Sodium Salt
Metabolomics Approaches for L-Fuconic Acid Profiling
Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, provides a powerful lens through which to view the role of L-Fuconic acid in biological systems.
Application of Chemical Isotope Labeling in LC-MS Metabolomics
Chemical isotope labeling (CIL) coupled with liquid chromatography-mass spectrometry (LC-MS) has emerged as a robust technique for comprehensive metabolome analysis with high quantification accuracy. nih.govnih.gov This method involves tagging functional groups of metabolites with isotopically light and heavy reagents. For instance, the carboxyl group of L-Fuconic acid can be labeled, allowing for precise quantification and identification. tmiclinode.commdpi.com
In a typical CIL LC-MS workflow, a sample is divided into two parts. One part is labeled with a light isotopic tag (e.g., ¹²C-dansyl chloride), and the other is labeled with a heavy isotopic tag (e.g., ¹³C-dansyl chloride). nih.gov These are then mixed and analyzed by LC-MS. The resulting mass spectrum shows pairs of peaks for each labeled metabolite, with a characteristic mass difference, enabling accurate relative quantification and reducing matrix effects. nih.gov This technique has been successfully applied to analyze various biological samples, including human plasma and yeast, identifying thousands of metabolites. nih.gov
A study on Baijiu, a Chinese liquor, utilized a CIL LC-MS approach to identify and quantify non-volatile organic acids, demonstrating the method's high coverage and confidence in complex matrices. mdpi.com While this specific study did not focus on L-Fuconic acid, the methodology is directly applicable.
Strategies for Identification and Quantification of L-Fuconic Acid in Complex Biological Matrices
Identifying and quantifying L-Fuconic acid in complex biological samples like plasma, urine, or cell extracts presents significant analytical challenges due to the vast number of other metabolites present. nih.govfrontiersin.org Gas chromatography-mass spectrometry (GC-MS) and LC-MS are the primary platforms used for this purpose.
For GC-MS analysis, a derivatization step is typically required to make the polar L-Fuconic acid volatile. This often involves oximation followed by silylation. nih.gov Subsequent analysis by GC-triple quadrupole MS (GC-QqQ-MS) using multiple reaction monitoring (MRM) allows for highly selective and sensitive quantification against a standard curve. nih.gov
LC-MS methods, particularly those using high-resolution mass spectrometers like quadrupole time-of-flight (Q-TOF), can often analyze L-Fuconic acid directly without derivatization. frontiersin.org The accuracy of mass measurements helps in the identification, and tandem MS (MS/MS) fragmentation patterns provide structural confirmation. In a metabolomics study of Parkinson's disease, untargeted LC-MS profiling of serum samples successfully identified thousands of metabolite features, including fuconic acid. medrxiv.org Similarly, a study on the pharmacokinetics of rosuvastatin (B1679574) identified fuconic acid in human plasma. frontiersin.org
Metabolite databases such as the Human Metabolome Database (HMDB) and the Kyoto Encyclopedia of Genes and Genomes (KEGG) are crucial for the putative identification of L-Fuconic acid based on its accurate mass. medrxiv.org
Table 1: Analytical Methods for L-Fuconic Acid Quantification
| Analytical Technique | Sample Preparation | Key Advantages |
| GC-QqQ-MS | Derivatization (e.g., oximation, silylation) | High selectivity and sensitivity via MRM |
| LC-MS (Q-TOF) | Often direct injection | High mass accuracy, structural info from MS/MS |
| CIL LC-MS | Chemical isotope labeling | High quantification accuracy, reduced matrix effects |
Spectroscopic and Crystallographic Analyses in Enzymatic and Binding Studies
Spectroscopic and crystallographic techniques are indispensable for understanding the structure of L-Fuconic acid and its interactions with proteins at a molecular level.
Use of NMR Spectroscopy in Product Identification and Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for determining the structure of molecules in solution. libretexts.org It is particularly valuable for identifying the products of enzymatic reactions. nih.gov
In studies of L-fucose metabolism, NMR has been used to confirm the production of L-fuconic acid. researchgate.net For example, by using ¹³C-labeled L-fucose as a substrate, researchers can track the appearance of ¹³C-labeled L-fuconic acid in the NMR spectrum, providing unambiguous evidence of its formation. researchgate.net The chemical shifts and coupling constants observed in ¹H and ¹³C NMR spectra provide detailed information about the connectivity and stereochemistry of the atoms in the L-fuconic acid molecule. While macromolecules can sometimes create broad signals that obscure those of smaller molecules, techniques like combining WET solvent suppression with a Carr-Purcell-Meiboom-Gill (CPMG) sequence can filter out these larger signals. magritek.com
Table 2: Representative NMR Data for Aldonic Acids (Illustrative)
| Nucleus | Chemical Shift Range (ppm) | Multiplicity (Typical) |
| ¹H (H1) | 4.0 - 4.5 | Doublet |
| ¹H (other CHOH) | 3.5 - 4.2 | Multiplet |
| ¹³C (C=O) | 170 - 180 | Singlet |
| ¹³C (CHOH) | 65 - 80 | Singlet |
Note: Specific chemical shifts for L-Fuconic acid would depend on the solvent and other experimental conditions.
Application of X-ray Crystallography for Ligand-Protein Complex Elucidation
X-ray crystallography is the gold standard for determining the three-dimensional atomic structure of molecules, including protein-ligand complexes. nih.govwikipedia.org This technique provides a detailed picture of how a ligand, such as L-fuconate (the ionized form of L-fuconic acid), binds to its target protein. nih.gov
The process involves crystallizing the protein in the presence of the ligand (co-crystallization) or soaking a pre-grown protein crystal in a solution containing the ligand. mdpi.com The resulting crystal is then exposed to a beam of X-rays. The diffraction pattern produced by the crystal is used to calculate an electron density map, from which the atomic positions of the protein and the bound ligand can be determined. wikipedia.org
This technique is crucial for understanding the specific interactions, such as hydrogen bonds and van der Waals forces, that stabilize the ligand in the protein's binding site. nih.gov Such structural information is invaluable for fields like drug discovery and understanding enzymatic mechanisms. mdpi.com While no specific crystal structures of a protein in complex with L-fuconic acid sodium salt were found in the immediate search, the methodology is widely applied to similar sugar acids and their protein targets.
Research Applications and Broader Biological Context of L Fuconic Acid
Applications in Glycobiology Research
Glycobiology, the study of the structure, biosynthesis, and biology of saccharides (sugar chains or glycans), benefits significantly from the use of specific molecular tools to probe and modulate its intricate pathways. L-Fuconic acid and its derivatives have emerged as important agents in this field.
Studies on Glycan Metabolism Modulation
L-Fuconic acid is a metabolite in the catabolic pathway of L-fucose. The metabolism of fucose is crucial for the synthesis of fucosylated glycoconjugates, which are involved in a wide array of biological recognition events, including cell adhesion and inflammation. By introducing L-Fuconic acid or its analogues into cellular systems, researchers can study the downstream effects on glycan biosynthesis and turnover. This approach helps to elucidate the regulatory mechanisms of fucosylation and its impact on cellular function.
Role as a Tool for Enzyme Characterization (e.g., α-L-fucosidases)
L-Fuconic acid and its derivatives are instrumental in the characterization of enzymes that process fucose-containing glycans, most notably α-L-fucosidases. These enzymes catalyze the removal of terminal L-fucose residues from glycoproteins and glycolipids.
L-fuconate and related compounds can act as inhibitors of α-L-fucosidases. The study of this inhibition provides valuable insights into the enzyme's active site architecture and catalytic mechanism. By analyzing the kinetics of inhibition, researchers can determine key parameters that inform the development of more potent and specific inhibitors. Such inhibitors are not only crucial for basic research but also hold potential as therapeutic agents for diseases associated with abnormal fucosidase activity, such as fucosidosis, a lysosomal storage disease.
Below is a table summarizing the inhibitory effects of L-fucose and a derivative on α-L-fucosidase, illustrating its utility in enzyme characterization.
| Inhibitor | Enzyme Source | Inhibition Type | Ki (Inhibition Constant) |
| Deoxyfuconojirimycin | Human Liver | Competitive | 1 x 10-8 M |
This table presents data on the inhibition of α-L-fucosidase by a structural analogue of L-fucose, highlighting the potency of such derivatives in enzyme studies.
Roles in Microbial Physiology and Ecology Research
In the microbial world, sugars are a primary source of carbon and energy. The ability to utilize a diverse range of carbohydrates, including the fucose-derived L-Fuconic acid, is a key factor in the fitness and ecological success of many microorganisms.
Contribution to Microbial Catabolic Diversity and Carbon Cycling
L-fucose is an abundant component of complex polysaccharides found in various environments, such as the gut and marine ecosystems. Bacteria that can metabolize L-fucose often do so through pathways that generate L-Fuconic acid as an intermediate. The study of these catabolic pathways contributes to our understanding of microbial metabolic diversity and the intricate food webs that drive carbon cycling. By investigating the genes and enzymes involved in L-Fuconic acid metabolism, scientists can uncover novel biochemical reactions and appreciate the adaptability of microorganisms to different nutritional niches.
Impact on Bacterial Growth and Survival Mechanisms in Defined Research Models
The availability of L-fucose, and consequently the ability to metabolize it to L-Fuconic acid, can significantly impact the growth and survival of certain bacteria. For instance, in the context of the human gut, the ability to utilize fucose released from host glycans can provide a competitive advantage to commensal and pathogenic bacteria.
Research on Campylobacter species has shown that the presence of L-fucose in the growth medium enhances survival and affects cellular morphology. This is linked to the activation of the L-fucose utilization pathway, which proceeds through L-Fuconic acid. Similarly, studies on Yersinia pestis, the causative agent of plague, have indicated that metabolic regulation, which would include pathways for sugar acids, is crucial for its survival and virulence in different host environments.
The following table details the effect of L-fucose supplementation on the growth of a C. coli isolate, which is indicative of the metabolic benefits conferred by the L-fucose catabolic pathway.
| Isolate | Growth Medium | Growth (log CFU/ml) at Day 7 |
| C. coli Ca0121 | MEMα | Not specified |
| C. coli Ca0121 | MEMα + L-fucose | 9.3 |
This table illustrates the enhanced growth of a Campylobacter coli isolate in the presence of L-fucose, underscoring the importance of this sugar and its metabolic pathway for bacterial proliferation.
Utilization in General Biochemical Research Models and Systems
Beyond its specific roles in glycobiology and microbiology, L-Fuconic acid is a useful metabolite for broader biochemical research. It can be used in in vitro studies to probe the specificity of various enzymes, particularly those in the sugar acid dehydratase family. A novel L-fuconate dehydratase with a unique heterodimeric structure was identified and characterized from Paraburkholderia mimosarum, demonstrating high specificity for L-fuconate. Such studies are fundamental to building a complete picture of cellular metabolism and for the discovery of new enzymatic functions.
Emerging Research Directions and Perspectives
Unexplored Metabolic Fates and Pathways of L-Fuconic Acid
The known metabolic pathway for L-fucose in many organisms proceeds through L-fucono-1,5-lactone to L-fuconic acid, which is then converted to 2-keto-3-deoxy-L-fuconate. cdnsciencepub.comnih.gov However, the complete metabolic landscape and its regulation remain partially uncharted.
Key areas for future exploration include:
Metabolic Fate in Diverse Organisms: While pathways have been outlined in certain bacteria and mammals like pigs, the metabolic fate of L-fuconic acid and its downstream products in a wider range of organisms, including humans and various gut microbes, is not fully understood. cdnsciencepub.comnih.gov A novel non-phosphorylating L-fucose metabolic pathway was recently discovered in the anaerobic bacterium Veillonella ratti, highlighting that alternative routes likely exist in nature. asiaresearchnews.com
Regulatory Mechanisms: The induction and repression of enzymes in the L-fucose pathway, such as L-fucose dehydrogenase, have been studied, but the intricate regulatory networks that control the flux through L-fuconic acid under different physiological conditions are still an active area of research. cdnsciencepub.com For instance, in Escherichia coli, fermentation of L-fucose was found to cause ATP depletion due to excess gluconeogenesis, indicating complex regulatory challenges for efficient metabolism. mdpi.com
Anaerobic vs. Aerobic Metabolism: In E. coli, the breakdown of L-fucose and L-rhamnose leads to L-lactaldehyde, a metabolic branch point. nih.gov Under aerobic conditions, it is oxidized to L-lactate, while under anaerobic conditions, it is reduced to L-1,2-propanediol. nih.gov How the cell chooses between these fates and the precise role of L-fuconic acid intermediates under varying oxygen availability warrants further investigation.
The final products of L-fuconic acid catabolism in mammals, beyond 2-keto-3-deoxy-L-fuconate, are still not definitively known, representing a significant gap in our understanding of L-fucose degradation. cdnsciencepub.com
Discovery and Characterization of Novel Enzymatic Systems for L-Fuconic Acid Transformations
The biotransformation of L-fuconic acid is mediated by specific enzymes, the discovery and characterization of which are crucial for understanding its metabolic role and for potential biotechnological applications. The primary enzyme studied in this context is L-fuconate dehydratase (EC 4.2.1.68).
L-Fuconate Dehydratase: This enzyme catalyzes the dehydration of L-fuconate to 2-keto-3-deoxy-L-fuconate. cdnsciencepub.comuniprot.org It has been identified and characterized in various organisms, including pork liver, Xanthomonas campestris, and humans. cdnsciencepub.comuniprot.orgnih.gov The human isoform, known as rTSγ, has been identified as an L-fuconate dehydratase with high catalytic efficiency for L-fuconate. nih.gov
Novel Enzyme Discovery: Recent research has uncovered a novel L-fuconate dehydratase from Paraburkholderia mimosarum with a unique heterodimeric structure, distinguishing it from previously known homomeric homologs. oup.com This discovery suggests that more enzymatic diversity for L-fuconic acid metabolism exists in nature. Further exploration in diverse microbial genomes, particularly from gut microbiomes and pathogenic bacteria, is expected to reveal more novel enzymes. asiaresearchnews.comresearchgate.net
Properties of Characterized L-Fuconate Dehydratases
| Organism | Enzyme Name/Type | Structure | Optimal pH | Substrate Specificity Notes | Kinetic Parameters (Km for L-fuconate) |
|---|---|---|---|---|---|
| Pork Liver | L-fuconate hydro-lyase | Soluble | 7.0 | Active on D-arabonate; inactive on D-fuconate, L-arabonate. cdnsciencepub.com | 1.0 mM cdnsciencepub.com |
| Xanthomonas campestris | FucD | Homomeric | - | 15-fold lower activity with L-galactonate, 8-fold lower with D-arabinonate. uniprot.org | 0.03 mM uniprot.org |
| Homo sapiens | rTSγ | - | - | Order of magnitude greater efficiency than for L-galactonate. nih.gov | - |
| Paraburkholderia mimosarum | PmFucD | Heterodimeric | 7.2 (assay pH) | Higher specificity for L-fuconate than D-arabinonate, D-altronate, and L-xylonate. oup.com | - |
Development of Advanced Synthetic Routes for Tailored Research Applications
The availability of L-fuconic acid and its derivatives is essential for research. While it can be produced from L-fucose oxidation, developing more advanced and versatile synthetic routes is a key research objective. cdnsciencepub.com
Chemoenzymatic Synthesis: Combining chemical steps with enzymatic transformations offers a powerful strategy. For instance, L-fucose can be synthesized from more common sugars like D-galactose chemically, followed by enzymatic conversions. nih.gov Similar strategies could be adapted for L-fuconic acid, potentially using novel oxidoreductases or dehydratases.
Radiolabeling for Metabolic Tracing: A critical application is the synthesis of isotopically labeled L-fuconic acid to trace its metabolic fate in cells and organisms. A known method involves the synthesis of α-L-fucose-1-¹⁴C using a ¹⁴C-labeled cyanide in a cyanohydrin reaction, starting from nonradioactive L-fuconic acid. oclc.orgnist.gov The separation of epimeric aldonic acids as their barium or sodium salts is a key step in this process. oclc.org Developing more efficient and scalable routes to produce such labeled compounds is vital for metabolic studies.
Synthesis of Derivatives: The synthesis of derivatives, such as L-fuconic-δ-lactam, has been explored. researchgate.net This compound was found to be a weak but specific inhibitor of α-L-fucosidase, demonstrating that synthetic modifications can create molecules with tailored biological activities. researchgate.net Future work could focus on creating a wider range of derivatives, like amides and esters, to probe enzyme active sites or to develop new classes of inhibitors or bioactive compounds. beilstein-journals.orgyoutube.com
Interdisciplinary Research Integrating Omics Data for Systems-Level Understanding
To move beyond the study of individual pathways and enzymes, a systems-level understanding is required. Integrating various "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful approach to understanding the role of L-fuconic acid in complex biological systems.
Metabolomics and Transcriptomics: Combined metabolomic and transcriptomic analyses have been used to study L-fucose metabolism in E. coli. mdpi.comnih.gov This approach revealed metabolic bottlenecks and global cellular responses, providing a blueprint for metabolic engineering. mdpi.com Similar multi-omics studies focusing on the perturbation of the L-fuconic acid pathway could identify regulatory genes and interconnected metabolic networks. researchgate.net
Host-Microbiome Interactions: L-fucose is a key metabolite in the interaction between the human host and the gut microbiome. nih.govresearchgate.net Gut microbes metabolize fucose from host glycans into short-chain fatty acids (SCFAs), which are crucial for host health. nih.gov Longitudinal multi-omics studies of mother-infant dyads have started to track the interplay between diet (including fucose from breast milk), the gut microbiota, and the fecal metabolome. frontiersin.org Expanding these studies to specifically trace the flux of L-fuconic acid within the gut ecosystem could reveal its importance in microbial community structure and host-gut communication.
Bioinformatics and Predictive Modeling: The use of bioinformatics to analyze gene clusters can predict metabolic pathways. asiaresearchnews.com For example, a predicted L-fucose/D-arabinose metabolic pathway in Campylobacter jejuni was developed based on homology to characterized enzymes, with the production of L-fuconic acid being experimentally verified. researchgate.net Integrating metabolomic data from beef aging studies has also helped characterize changes in related pathways like the pentose (B10789219) phosphate (B84403) pathway and glycolysis. animbiosci.org Such predictive models, when refined with experimental data, can guide the discovery of new pathways and functions related to L-fuconic acid.
Q & A
Q. What are the established methods for synthesizing L-fuconic acid sodium salt, and how do purification protocols vary?
this compound can be synthesized via electrolytic oxidation of L-fucose in the presence of barium carbonate and barium bromide, followed by neutralization with sodium hydroxide . Purification often involves crystallization, as sodium salts of L-fuconic acid crystallize more readily compared to epimeric analogs like 6-deoxy-L-talonic acid salts . For lab-scale synthesis, ensure reaction conditions (pH, temperature) are tightly controlled to avoid side products. Post-synthesis, recrystallization using polar solvents (e.g., ethanol-water mixtures) is recommended to enhance purity.
Q. Which analytical techniques are most effective for characterizing this compound?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : To confirm structural integrity and distinguish stereoisomers (e.g., ¹H/¹³C NMR for lactone vs. salt forms) .
- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., carboxylate vs. lactone carbonyl stretches) .
- Thin-Layer Chromatography (TLC) : Validates purity (≥90% as per standard protocols) and monitors degradation .
- X-ray Crystallography : Resolves crystal structure and ionic interactions, critical for stability studies .
Q. How should researchers handle and store this compound to maintain stability?
Store in airtight containers under inert gas (e.g., argon) or with desiccants to prevent hygroscopic degradation . Avoid exposure to high humidity or temperatures >25°C. For long-term storage, lyophilized forms are preferable .
Advanced Research Questions
Q. What experimental challenges arise when studying this compound in biochemical assays, and how can they be mitigated?
Challenges include:
- pH Sensitivity : The salt’s carboxylate group may interact unpredictably with buffers. Use phosphate or Tris buffers (pH 6.5–7.5) to maintain ionic equilibrium .
- Enzymatic Interference : In metabolic studies, confirm that the sodium cation does not inhibit enzymes (e.g., dehydrogenases). Include cation controls (e.g., potassium salts) .
- Lactone Formation : Under acidic conditions, the salt may revert to L-fucono-1,4-lactone. Monitor via TLC or HPLC .
Q. How can conflicting data on the compound’s purity or reactivity be resolved?
- Contradictory Purity Reports : Cross-validate using orthogonal methods (e.g., TLC vs. HPLC) .
- Unexpected Reactivity : Perform isotopic labeling (e.g., ¹⁴C in degradation studies) to trace reaction pathways .
- Epimerization : Use chiral chromatography to differentiate L-fuconate from 6-deoxy-L-talonate .
Q. What strategies are recommended for designing degradation studies of this compound?
- Accelerated Stability Testing : Expose the compound to elevated temperatures (40–60°C) and analyze degradation products via mass spectrometry .
- Acid Hydrolysis : Simulate gastric conditions (pH 1–3) to study lactone reversion .
- Oxidative Pathways : Use radical initiators (e.g., H₂O₂/Fe²⁺) to model oxidative stress in biological systems .
Q. How does the sodium salt form influence bioavailability compared to free acid or lactone forms?
The sodium salt enhances aqueous solubility, making it preferable for in vitro assays. However, in vivo, the salt may dissociate, altering pharmacokinetics. Comparative studies should include:
- Solubility Profiling : Measure dissolution rates in simulated physiological fluids .
- Permeability Assays : Use Caco-2 cell monolayers to assess intestinal absorption differences between salt and lactone forms .
Q. What advanced techniques distinguish this compound from structurally similar compounds (e.g., 6-deoxy-L-galactonate)?
- High-Resolution Mass Spectrometry (HRMS) : Differentiates exact mass differences (e.g., C₆H₁₀O₅ vs. C₆H₁₀O₆) .
- Polarimetry : Confirms optical rotation (e.g., [α]D²⁵ for L-fuconate vs. D-isomers) .
- 2D NMR (COSY, HSQC) : Resolves spin-spin coupling patterns in complex mixtures .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
